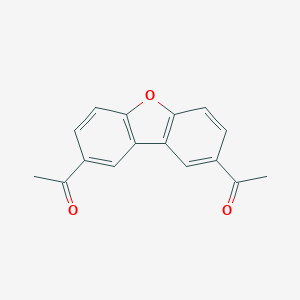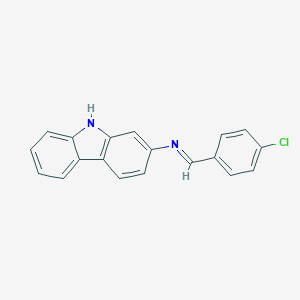![molecular formula C20H13N7O B274330 3,3-bis[4-(1H-triaziren-1-yl)phenyl]-1-isoindolinone](/img/structure/B274330.png)
3,3-bis[4-(1H-triaziren-1-yl)phenyl]-1-isoindolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-bis[4-(1H-triaziren-1-yl)phenyl]-1-isoindolinone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a type of isoindolinone derivative that has been synthesized through a specific method.
作用機序
The mechanism of action of 3,3-bis[4-(1H-triaziren-1-yl)phenyl]-1-isoindolinone is not fully understood. However, it has been suggested that this compound may exert its anticancer activity through the induction of apoptosis, or programmed cell death, in cancer cells. It has also been proposed that this compound may inhibit the proliferation of cancer cells by interfering with the cell cycle.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit cancer cell proliferation, and exhibit fluorescent properties for biomolecule detection. However, the effects of this compound on normal cells and tissues are not well understood, and further research is needed to fully elucidate its effects.
実験室実験の利点と制限
One of the main advantages of using 3,3-bis[4-(1H-triaziren-1-yl)phenyl]-1-isoindolinone in lab experiments is its potential as a fluorescent probe for the detection of specific biomolecules. Additionally, this compound has shown significant anticancer activity, making it a promising candidate for the development of new cancer therapies. However, there are also limitations to using this compound in lab experiments. Its effects on normal cells and tissues are not well understood, and its potential toxicity must be carefully considered.
将来の方向性
There are many potential future directions for the study of 3,3-bis[4-(1H-triaziren-1-yl)phenyl]-1-isoindolinone. One area of research could focus on further elucidating the mechanism of action of this compound, particularly in regards to its anticancer activity. Additionally, research could be conducted to explore the potential use of this compound in the development of new fluorescent probes for biomolecule detection. Further studies could also investigate the potential use of this compound in the development of OLEDs and other optoelectronic devices. Finally, more research is needed to fully understand the effects of this compound on normal cells and tissues, as well as its potential toxicity.
合成法
The synthesis of 3,3-bis[4-(1H-triaziren-1-yl)phenyl]-1-isoindolinone involves the reaction of 4-phenyl-1H-1,2,3-triazole with 3,3-bis(4-bromophenyl) isoindolinone in the presence of a copper catalyst. This reaction results in the formation of this compound as a yellow powder. This synthesis method has been optimized to yield a high purity and high yield of the final product.
科学的研究の応用
3,3-bis[4-(1H-triaziren-1-yl)phenyl]-1-isoindolinone has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit significant anticancer activity, making it a promising candidate for the development of new cancer therapies. Additionally, this compound has shown potential as a fluorescent probe for the detection of specific biomolecules in biological systems. It has also been studied for its potential use in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
特性
分子式 |
C20H13N7O |
|---|---|
分子量 |
367.4 g/mol |
IUPAC名 |
3,3-bis(4-azidophenyl)-2H-isoindol-1-one |
InChI |
InChI=1S/C20H13N7O/c21-26-24-15-9-5-13(6-10-15)20(14-7-11-16(12-8-14)25-27-22)18-4-2-1-3-17(18)19(28)23-20/h1-12H,(H,23,28) |
InChIキー |
GMSCPAFHTMGFOQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)NC2(C3=CC=C(C=C3)N=[N+]=[N-])C4=CC=C(C=C4)N=[N+]=[N-] |
正規SMILES |
C1=CC=C2C(=C1)C(=O)NC2(C3=CC=C(C=C3)N=[N+]=[N-])C4=CC=C(C=C4)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-cyano-3-[3-(2-cyano-3-ethoxy-3-oxo-1-propenyl)-2,4,6-trimethylphenyl]acrylate](/img/structure/B274247.png)

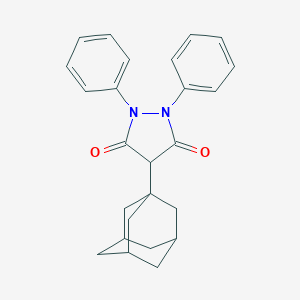

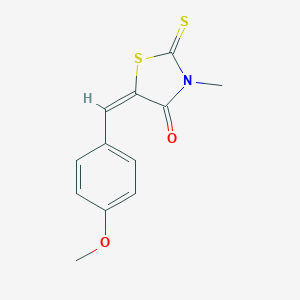
![2-(acetyloxy)-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B274260.png)
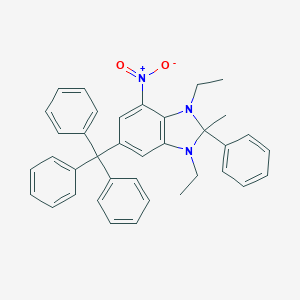
![(6E)-6-[[2-(4-methylphenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B274264.png)
![N-{4-[(3,4-dimethoxybenzylidene)amino]phenyl}acetamide](/img/structure/B274267.png)

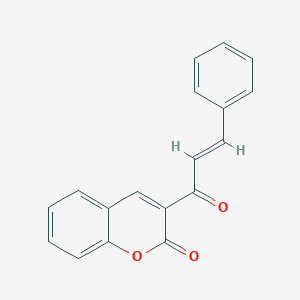
![2,2'-1,4-Phenylenedi[5-(4-dimethylaminophenyl)-1,3,4-oxadiazole]](/img/structure/B274278.png)
